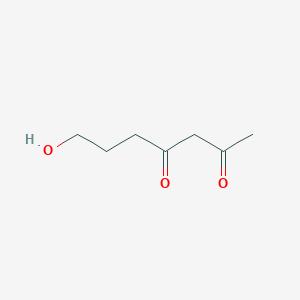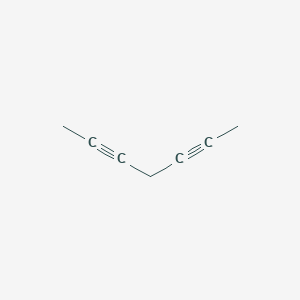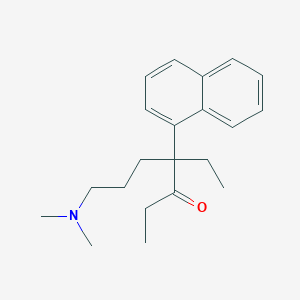
2-octadecoxyethyl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-octadecoxyethyl octadec-9-enoate is an organic compound that belongs to the class of esters It is derived from octadec-9-enoic acid and 2-octadecoxyethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-octadecoxyethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-octadecoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-octadecoxyethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Applications De Recherche Scientifique
2-octadecoxyethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It can be used in the formulation of lipid-based drug delivery systems.
Industry: It is used in the production of lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-octadecoxyethyl octadec-9-enoate is primarily based on its ability to interact with lipid membranes. Its long hydrocarbon chains allow it to integrate into lipid bilayers, altering their properties and enhancing the delivery of active compounds. The ester group can also undergo hydrolysis, releasing the parent alcohol and acid, which can have additional biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxyethyl octadec-9-enoate
- 2-octadecoxyethyl octadecanoate
- 2-hydroxyethyl octadecanoate
Uniqueness
2-octadecoxyethyl octadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it particularly useful in applications requiring surfactant or emulsifying properties.
Propriétés
Numéro CAS |
56599-42-9 |
|---|---|
Formule moléculaire |
C38H74O3 |
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
2-octadecoxyethyl octadec-9-enoate |
InChI |
InChI=1S/C38H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3 |
Clé InChI |
YBQMGKGJEGKGQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)


![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)



![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)

![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
